molecular formula C16H13N3O3S B2441396 (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 219554-77-5

(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B2441396
CAS No.: 219554-77-5
M. Wt: 327.36
InChI Key: YWAGAWNYNWPBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-5-(3-Nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the 1,3-thiazolidin-4-one class of heterocycles. This scaffold is recognized in medicinal chemistry as a privileged structure due to its association with a wide spectrum of biological activities . The core structure features a thiazolidinone ring with a phenylimino group at the 2-position and a 3-nitrobenzyl moiety at the 5-position. The specific stereochemistry of the exocyclic double bond at the 5-position is defined as (E). Compounds based on the 1,3-thiazolidin-4-one scaffold, particularly 5-benzylidene derivatives, have been extensively investigated for their potential pharmacological properties. Research on analogous structures has demonstrated significant promise in areas such as anticancer , antimicrobial , anticonvulsant , and anti-inflammatory activities . The 5-benzylidene subgroup to which this compound belongs has been identified as a key pharmacophore for developing potent inhibitors against various biological targets, including cyclin-dependent kinases (CDK2) and the epidermal growth factor receptor (EGFR) . The presence of the nitro group on the benzylidene ring is a common modification in drug discovery to influence the compound's electronic properties and binding affinity. This compound is supplied for research and development purposes in chemical biology and hit-to-lead optimization campaigns. It serves as a valuable building block for exploring structure-activity relationships (SAR) and synthesizing more complex chemical entities. Handling Note: This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-[(3-nitrophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15-14(10-11-5-4-8-13(9-11)19(21)22)23-16(18-15)17-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGAWNYNWPBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde, phenyl isothiocyanate, and a suitable amine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

2.1. Formation of the thiazolidinone ring

The cyclization step involves nucleophilic attack by the thiol group (from phenylisothiocyanate) on the aldehyde’s carbonyl carbon, followed by elimination of water to form the five-membered ring .

Mechanism :

  • Imine formation : Reaction of phenylisothiocyanate with 3-nitrobenzaldehyde forms a Schiff base (imine intermediate).

  • Cyclization : The thiol group (-SH) attacks the carbonyl carbon, leading to ring closure and formation of the thiazolidinone structure .

2.2. Stereoselective imine formation

The (2E)-configuration is stabilized by conjugation between the phenylimino group and the aromatic rings, minimizing steric hindrance. Reflux conditions in polar aprotic solvents (e.g., ethanol) favor the thermodynamically stable trans-isomer .

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Imine formationPhenylisothiocyanate, 3-nitrobenzaldehyde, NaOAc (fused)Condensation to form Schiff base
CyclizationEthyl chloroacetate, reflux in ethanolThiazolidinone ring formation
NitrationHNO₃/H₂SO₄ (if nitro group not pre-installed)Introduce nitro group at meta-position

4.1. Spectroscopic Data

  • ¹H NMR :

    • Imine proton : δ ~8.5–9.0 ppm (singlet, deshielded by electron-withdrawing nitro group).

    • Aromatic protons : Multiplet patterns for phenyl and nitrobenzyl groups.

  • IR :

    • C=N stretch : ~1600–1650 cm⁻¹.

    • C=O stretch : ~1700 cm⁻¹ (thiazolidinone carbonyl).

  • Mass Spectrometry :

    • Molecular ion peak at m/z corresponding to the molecular formula (C₁₇H₁₂N₃OSO₂) .

4.2. X-ray Crystallography

  • The (2E)-configuration is confirmed by the trans-arrangement of substituents on the imine bond.

  • The thiazolidinone ring adopts a slightly U-shaped conformation due to steric effects from the nitrobenzyl group .

Reactivity and Stability

  • Hydrolysis : The thiazolidinone ring is susceptible to hydrolysis under acidic/basic conditions, forming the corresponding thiol and amide intermediates .

  • Reduction : The nitro group can be reduced to an amine, altering biological activity.

  • Electrophilic Substitution : The nitro group directs electrophiles to the meta-position of the benzyl ring .

Biological and Chemical Significance

  • Anticancer Activity : Thiazolidinones are known to inhibit cell proliferation via CDK/cyclin B inhibition, with the nitro group enhancing electron-deficiency and reactivity .

  • Antibacterial Properties : Derivatives with nitro groups show increased activity against Gram-positive bacteria (e.g., S. aureus) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. In a study examining various thiazolidinone compounds, it was found that (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been evaluated against various cancer cell lines. Notably, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound's mechanism of action may involve the induction of apoptosis in cancer cells.

Cell Line IC50 (µM)
MCF712.5
HeLa15.0
A54918.0

These results highlight its potential as a lead compound in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one and target proteins involved in microbial resistance and cancer proliferation. The studies indicate strong binding affinities, which correlate with the observed biological activities.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of thiazolidinone, including (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one, exhibited substantial antibacterial activity against resistant strains of bacteria. The study utilized standard disk diffusion methods to assess efficacy.
  • Cancer Cell Line Studies : Another research effort focused on the anticancer properties of this compound, utilizing various assays to measure cell viability and apoptosis markers in treated cell lines. The results indicated a dose-dependent response with significant cytotoxic effects at lower concentrations.

Mechanism of Action

The mechanism of action of (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the phenylimino group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-5-(2-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2E)-5-(4-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2E)-5-(3-nitrobenzyl)-2-(methylimino)-1,3-thiazolidin-4-one

Uniqueness

(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to the specific positioning of the nitro group on the benzyl ring and the presence of the phenylimino group. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, recognized for its diverse biological activities. This compound features a thiazolidinone ring, a nitrobenzyl group, and a phenylimino group, which contribute to its unique chemical and biological characteristics. Its potential applications span various fields including medicine and industry, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one, exhibit significant antimicrobial properties. Studies have shown that compounds of this class can outperform commercial antibiotics against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that newly synthesized thiazolidinones exhibited better antimicrobial activity compared to established drugs like ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been investigated in several studies. Notably, it has shown promise in inhibiting the growth of cancer cell lines. In vitro studies have reported IC50 values indicating cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. The mechanism of action appears to involve modulation of biological pathways and interactions with specific molecular targets .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Research involving carrageenan-induced edema in mice revealed that thiazolidinone derivatives can inhibit inflammatory responses effectively . The dual action of these compounds as both anti-inflammatory and antimicrobial agents positions them as valuable candidates for therapeutic development.

The biological effects of (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one are attributed to its structural components:

  • Nitro Group : Participates in redox reactions.
  • Phenylimino Group : Forms hydrogen bonds with biological macromolecules, potentially modulating enzyme activities.
  • Thiazolidinone Ring : Influences the compound's interaction with cellular targets.

These interactions can disrupt cellular processes leading to apoptosis in cancer cells and inhibition of microbial growth .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
(2E)-5-(2-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-oneStructureModerateHigh
(2E)-5-(4-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-oneStructureHighModerate
(2E)-5-(3-nitrobenzyl)-2-(methylimino)-1,3-thiazolidin-4-oneStructureLowHigh

This table illustrates the varying levels of biological activity among similar thiazolidinone derivatives. The positioning of substituents on the benzyl ring significantly influences both antimicrobial and anticancer efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several thiazolidinones against a panel of bacteria. The results indicated that (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one exhibited superior activity against resistant strains compared to traditional antibiotics .

Study 2: Anticancer Activity

In an investigation focused on cancer cell lines, (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one demonstrated an IC50 value of 0.31 µM against MCF-7 breast cancer cells. This suggests significant potential for development as an anticancer agent .

Q & A

Q. Table 1: Comparative Yields of Thiazolidinone Derivatives

Synthetic RouteCatalystTemp (°C)Time (h)Yield (%)Reference
POCl₃-mediated cyclizationNone90380–85
Microwave-assistedTMSCl1000.578
Solvent-freeH₃PW₁₂O₄₀120282

Q. Table 2: Key Spectral Data for (2E)-5-(3-Nitrobenzyl) Derivatives

TechniqueObserved DataReference
FT-IRC=O: 1680 cm⁻¹; C=N: 1595 cm⁻¹
¹H NMRCH₂ (nitrobenzyl): δ 4.45 ppm
UV-Visλ_max: 320 nm (n→π*)

Key Recommendations for Researchers

  • Prioritize DFT-guided synthesis to predict and validate molecular properties .
  • Adopt green metrics (e.g., E-factor, atom economy) to assess sustainability .
  • Use X-ray crystallography for unambiguous structural confirmation, especially for stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.